1-(4-Iodophenyl)propan-1-one
Overview
Description
The compound 1-(4-Iodophenyl)propan-1-one is a chemical compound that is structurally related to various other compounds studied in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with halogenated phenyl groups and a propenone or propanone moiety. These compounds are of interest due to their potential applications in fields such as non-linear optics and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a halogenated acetophenone with an aldehyde in the presence of ethanol, as seen in the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one . This suggests that a similar approach could be used for synthesizing 1-(4-Iodophenyl)propan-1-one, using 4-iodoacetophenone and an appropriate aldehyde or ketone precursor.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction . The crystal structure analysis reveals the arrangement of molecules in the solid state and provides detailed information about the geometry of the compound. For instance, the related compound 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one crystallizes in the monoclinic system with a specific space group .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their HOMO and LUMO energy levels, as these indicate the potential for electron donation and acceptance, respectively . The HOMO is typically localized over the entire molecule except for certain substituents, while the LUMO is more delocalized, suggesting that charge transfer can occur within the molecule. This is crucial for understanding the compound's behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic methods, including FT-IR and Raman spectroscopy . These methods provide information about the vibrational modes of the molecules, which are related to the functional groups present. Theoretical calculations, such as density functional theory (DFT), complement these experimental techniques by predicting vibrational frequencies and optimized geometric parameters. Additionally, the non-linear optical properties are evaluated through hyperpolarizability measurements, which are significant for materials science applications .
Scientific Research Applications
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Pharmaceuticals : This compound can be used in the synthesis of various pharmaceuticals . The iodine atom in the compound can undergo various reactions to form new compounds, which can be used as active pharmaceutical ingredients.
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Organic Synthesis : “1-(4-Iodophenyl)propan-1-one” can serve as a starting material in organic synthesis . The iodine atom can be replaced by other groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of organic compounds.
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Material Science : In material science, this compound can be used in the synthesis of new materials . For example, it can be used to synthesize polymers with specific properties.
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Chemical Synthesis : This compound can be used in chemical synthesis as a reagent or a building block . It can participate in various chemical reactions to form new compounds.
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Chromatography : “1-(4-Iodophenyl)propan-1-one” can be used in chromatography, a method used to separate mixtures . The compound can be used as a standard to calibrate the chromatography equipment.
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Analytical Chemistry : In analytical chemistry, this compound can be used as a reference standard . It can help in the identification and quantification of other compounds in a sample.
Safety And Hazards
The safety information for “1-(4-Iodophenyl)propan-1-one” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .
properties
IUPAC Name |
1-(4-iodophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTCRHXSVHRKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292540 | |
Record name | 1-(4-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)propan-1-one | |
CAS RN |
31970-26-0 | |
Record name | 31970-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-iodophenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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